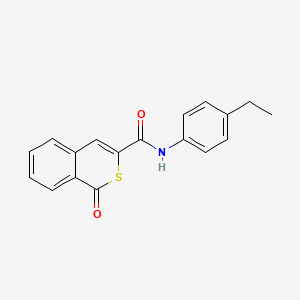

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

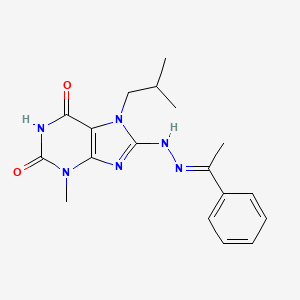

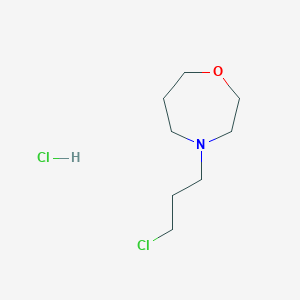

“N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide” is likely an organic compound. Based on its name, it contains an isothiochromene group, which is a polycyclic compound with fused benzene and thiopyran rings . It also contains an amide group (carboxamide), which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an isothiochromene ring system attached to a carboxamide group via a carbonyl group . The 4-ethylphenyl group would be attached to the nitrogen atom of the carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Photodynamic Antimicrobial Activity

Specific Scientific Field

Medicinal Chemistry, Microbiology

Summary of the Application

A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .

Methods of Application or Experimental Procedures

TEtPP was synthesized with a reaction yield close to 50%. It exhibited excellent photophysical properties and was assessed for its antibacterial photodynamic therapy potential .

Results or Outcomes

TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001) .

Amphiphilic Hydrogels

Specific Scientific Field

Polymer Science, Material Science

Summary of the Application

A series of amphiphilic hydrogels based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) were synthesized and investigated for their swelling behavior .

Methods of Application or Experimental Procedures

The synthesis of DMAM/AA hydrogel using N,N’-methylenebisacrylamide as a cross-linking agent and AIBN as initiator was confirmed by Fourier transform infrared spectroscopy (FTIR) .

Results or Outcomes

The swelling results revealed that the hydrogel swelling reduced as a content of AA. Also, it was demonstrated that increasing the pH caused a drastic increment of the equilibrium swelling ratio and the maximum extent (5150%) was reached at pH 14 for sample AHD3 containing 25% AA .

Antimicrobial Activity of Porphyrin Derivatives

Summary of the Application

A novel 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP) was synthesized and assessed for its antimicrobial activity against clinically important bacteria .

Methods of Application or Experimental Procedures

TEtPP was synthesized with a reaction yield close to 50%. It exhibited excellent photophysical properties and was thereby assessed as a potential agent for antibacterial photodynamic therapy .

Results or Outcomes

Photodynamic Antimicrobial Activity of Porphyrin Derivatives

Methods of Application or Experimental Procedures

TEtPP was synthesized with a reaction yield close to 50%. It exhibited excellent photophysical properties (Φ f = 0.12 ± 0.04 and Φ Δ = 0.81 ± 0.23) and was thereby assessed as a potential agent for antibacterial photodynamic therapy .

Results or Outcomes

TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs. MIC = 58.26 µg/mL, p = 0.87) .

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-1-oxoisothiochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-11H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULBOMPQIDKMJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-1-oxo-1H-isothiochromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2608352.png)

![Ethyl 3-{[(pyridin-2-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2608357.png)

![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2608359.png)

![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)

![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)

![2-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608370.png)